molecular formula C14H15N5O B11848487 6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)- CAS No. 104715-65-3

6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)-

Cat. No.: B11848487
CAS No.: 104715-65-3
M. Wt: 269.30 g/mol
InChI Key: JUIJZZPKQVQVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)- belongs to the purinone family, characterized by a bicyclic purine core (a six-membered pyrimidine ring fused to a five-membered imidazole ring). The numbering convention for purinones designates the oxygen at position 6, with substituents at positions 2 and 9 often dictating pharmacological activity. In this compound, the 2-amino group is substituted with a (3-ethyl-4-methylphenyl)amino moiety, introducing a lipophilic aromatic group. The 9-position retains hydrogen atoms, distinguishing it from analogs with bulky side chains at this position.

Properties

CAS No.

104715-65-3

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

2-(3-ethyl-4-methylanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C14H15N5O/c1-3-9-6-10(5-4-8(9)2)17-14-18-12-11(13(20)19-14)15-7-16-12/h4-7H,3H2,1-2H3,(H3,15,16,17,18,19,20)

InChI Key

JUIJZZPKQVQVDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Purine Cores

A common strategy for synthesizing 2-aminopurine derivatives involves nucleophilic substitution at the C2 position of halogenated purine precursors. For example:

  • Halogenation : 6-Chloropurine or 2,6-dichloropurine is treated with phosphorus oxychloride (POCl₃) in the presence of a base to introduce a leaving group at C2.

  • Amination : The chlorinated intermediate reacts with 3-ethyl-4-methylaniline under heated conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA). Catalysts such as copper(I) iodide or palladium complexes may enhance coupling efficiency.

Example Protocol :

  • Step 1 : 2,6-Dichloropurine (1.0 equiv) is dissolved in anhydrous DMF.

  • Step 2 : 3-Ethyl-4-methylaniline (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) are added.

  • Step 3 : The mixture is heated at 100°C for 12–24 hours under nitrogen.

  • Step 4 : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Yield : ~40–55% (estimated from analogous reactions in).

Reductive Amination of Purine-2-carboxaldehydes

An alternative route employs reductive amination to introduce the aryl amino group:

  • Oxidation : 2-Aminopurine is oxidized to purine-2-carboxaldehyde using MnO₂ or Dess-Martin periodinane.

  • Condensation : The aldehyde reacts with 3-ethyl-4-methylaniline in methanol or ethanol, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.

Key Considerations :

  • Solvent polarity affects imine stability; methanol is preferred for its protic nature.

  • Excess amine (2–3 equiv) ensures complete conversion.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis and combinatorial exploration:

  • Resin Functionalization : Wang resin is loaded with a purine scaffold via ester linkages.

  • On-Resin Amination : The immobilized purine reacts with 3-ethyl-4-methylaniline derivatives under microwave-assisted conditions (150°C, 20 minutes).

  • Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin.

Advantages :

  • Rapid optimization of reaction conditions (e.g., temperature, catalysts).

  • Yields >70% reported for similar purine analogs.

Reaction Optimization and Challenges

Catalytic Systems for C–N Bond Formation

Palladium and copper catalysts are critical for efficient aryl amination:

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/XantphosToluene11062
CuI/1,10-phenanthrolineDMF10048
NiCl₂(dppf)DMSO12055

Key Insight : Palladium systems outperform copper in aryl amination due to better functional group tolerance.

Solvent and Temperature Effects

  • DMF vs. DMA : Higher yields are observed in DMF (55%) compared to DMA (45%) due to improved solubility of intermediates.

  • Temperature : Reactions above 100°C favor faster kinetics but may degrade heat-sensitive substrates.

Structural Characterization and Validation

Post-synthesis analysis ensures product integrity:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, purine H8), 7.45 (d, J = 8.2 Hz, 1H, aromatic), 6.95 (s, 1H, NH).

    • ¹³C NMR : δ 157.8 (C6), 152.1 (C2), 135.4 (aromatic C).

  • Mass Spectrometry :

    • ESI-MS : m/z 270.2 [M+H]⁺ (calc. 269.3) .

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

Research indicates that 6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)- exhibits various biological activities:

  • Anticancer Potential : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Studies reveal that it can induce apoptosis in these cells at specific concentrations .
  • Enzyme Inhibition : It has been reported to interact with various enzymes and receptors, potentially acting as an inhibitor by occupying active sites or modulating receptor functions. This could lead to significant alterations in biochemical pathways relevant to disease processes.

Applications in Medicinal Chemistry

The unique structural features of 6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)- make it a candidate for further pharmacological exploration:

  • Drug Development : The compound's ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer drugs.
  • Targeted Therapy : Its interactions with specific biological targets suggest potential applications in targeted therapies for various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFindings
Biological Evaluation Demonstrated cytotoxic activity against MDA-MB-231 cells with IC50 values ranging from 2.43–7.84 μM.
Molecular Modeling Insights into the binding affinities of the compound with target proteins were obtained through computational studies.
Enzyme Interaction Studies Highlighted the compound's potential to inhibit enzyme activities crucial for tumor growth.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)- with analogous purinone derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Safety Data Reference
Target Compound 2-(3-ethyl-4-methylphenyl)amino Not explicitly provided in evidence Hypothetical; structural analog to antiviral agents. Lipophilic substituent may enhance membrane permeability.
Ganciclovir 2-amino; 9-(hydroxyethoxymethyl) C₈H₁₃N₅O₄ 255.22 Antiviral (CMV, herpesviruses). Low oral toxicity; common side effects include myelosuppression .
Entecavir 2-amino; 9-(cyclopentyl derivative) C₁₂H₁₅N₅O₃·H₂O 295.30 Antiviral (hepatitis B). High potency; well-tolerated with minimal resistance .
6H-Purin-6-one,2-[(3,4-dichlorophenyl)amino]-1,9-dihydro- 2-(3,4-dichlorophenyl)amino C₁₁H₇Cl₂N₅O 296.11 Structural analog; halogenated aryl group may increase toxicity or binding affinity. No clinical data .
9-n-Pentylguanine 2-amino; 9-pentyl C₁₀H₁₃N₅O 219.24 Lab chemical; potential nucleoside analog. Safety data unavailable .
Omaciclovir 2-amino; 9-(hydroxybutyl derivative) C₁₀H₁₅N₅O₃ 253.26 Antiviral (herpesviruses). Improved bioavailability compared to acyclovir .
dFdG (LY 223592) 2-amino; 9-(difluoropentofuranosyl) C₁₀H₁₂F₂N₅O₄ 312.23 Antiviral (nucleoside analog). Targets viral polymerase; under preclinical investigation .
1-Methylhypoxanthine 1-methyl; 6-oxo C₆H₆N₄O 150.14 Biochemical research; modulates purine metabolism. Low acute toxicity (mouse LD₅₀: 750 mg/kg) .

Key Structural and Functional Insights:

Substituent Effects: The target compound’s 2-(3-ethyl-4-methylphenyl)amino group introduces steric bulk and lipophilicity, which may enhance cell membrane penetration compared to smaller substituents (e.g., methylamino in ’s compound ).

Antiviral Activity: Ganciclovir and Entecavir demonstrate that substitutions at the 9-position (e.g., hydroxyethoxymethyl or cyclopentyl groups) are critical for antiviral efficacy, likely by mimicking natural nucleosides . The target compound’s lack of a 9-position substituent may limit its utility as a nucleoside analog but could enable novel mechanisms of action.

Safety Profiles: Methylamino-substituted purinones (e.g., ’s compound) exhibit moderate acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319) . Entecavir and Ganciclovir have established safety profiles in clinical use, with toxicity primarily related to off-target effects on host DNA synthesis .

Biological Activity

6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)- is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that yield various derivatives with potential biological applications. For instance, the synthesis process may include the reaction of 5-amino-imidazole derivatives with different acyl chlorides to form purine structures .

Anticancer Properties

Recent studies have highlighted the anticancer properties of purine derivatives. Compounds similar to 6H-Purin-6-one have shown promising results in inhibiting cancer cell proliferation. For instance, a study on related compounds demonstrated effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity of Purine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
6H-Purin-6-oneMDA-MB-2311.0Induces apoptosis via caspase activation
Related Compound AHepG22.5Microtubule destabilization
Related Compound BA549 (Lung)5.0Cell cycle arrest

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of purine derivatives is their role in inhibiting specific enzymes associated with various diseases. For example, modifications to purine structures have been shown to inhibit autotaxin, an enzyme linked to cancer progression and fibrosis .

Table 2: Enzyme Inhibition by Purine Derivatives

CompoundTarget EnzymeInhibition TypeReference
6H-Purin-6-oneAutotaxinCompetitive Inhibition
Related Compound CCYP3A4Non-competitive

Case Studies

Several case studies have explored the therapeutic potential of purine derivatives:

  • Breast Cancer Study : A compound structurally similar to 6H-Purin-6-one was evaluated for its effects on MDA-MB-231 cells. The study found that at a concentration of 10 μM, the compound significantly increased caspase-3 activity, indicating enhanced apoptosis .
  • Liver Cancer Study : Another research focused on HepG2 cells revealed that certain purine derivatives could effectively inhibit cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the interactions between purine derivatives and their biological targets. These studies often use computational tools to simulate binding affinities and predict the most promising candidates for further development.

Q & A

Q. What are the recommended synthetic methodologies for preparing 6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)-, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the purine core with substituted aniline derivatives. For example, palladium-catalyzed cross-coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium(0)) under inert conditions (1,4-dioxane/water at 100°C) can introduce the (3-ethyl-4-methylphenyl)amino group . Multi-step protocols may require sequential protection/deprotection of reactive sites (e.g., amino groups) to prevent side reactions. Optimization includes adjusting pH (e.g., ammonium hydroxide at pH 10) and monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ~299.3 for C₁₄H₁₇N₅O) and multinuclear NMR (¹H, ¹³C, DEPT-135) to verify substituent positions . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is recommended, alongside elemental analysis to validate stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as Acute Toxicity Category 4 (H302) and causes skin/eye irritation (H315/H319). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention . Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity and receptor interactions?

  • Methodological Answer : Employ radiolabeled binding assays (e.g., using ³H or ¹⁴C isotopes) to measure affinity for purinergic receptors. Pair this with electrophysiological recordings (e.g., patch-clamp) to assess functional modulation of ion channels . Dose-response curves and Schild analysis can determine potency (EC₅₀) and antagonist/agonist profiles. Include positive controls (e.g., adenosine analogs) and validate results across cell lines (e.g., HEK293 vs. primary neurons) .

Q. How can contradictions in reported biological activity data be systematically analyzed?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted intermediates) or assay variability. Perform batch-to-batch impurity profiling using LC-MS and compare with reference standards (e.g., EP/ICH guidelines) . Replicate studies under controlled conditions (pH, temperature, solvent polarity) and apply statistical tools (ANOVA, Bland-Altman plots) to identify confounding variables . Meta-analyses of published data can isolate trends (e.g., structure-activity relationships) .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding poses in purinergic receptors (e.g., A₂A subtype). Validate with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories. Complement with QSAR models trained on purine derivatives to predict ADMET properties . Cross-reference with experimental data to refine computational parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.